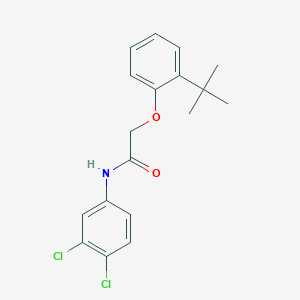
2-(2-tert-butylphenoxy)-N-(3,4-dichlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-terc-butilfenoxi)-N-(3,4-diclorofenil)acetamida es un compuesto orgánico con una estructura compleja. Se caracteriza por la presencia de un grupo terc-butilo unido a un anillo fenoxi, que está conectado a un grupo acetamida sustituido con una parte diclorofenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(2-terc-butilfenoxi)-N-(3,4-diclorofenil)acetamida generalmente implica los siguientes pasos:
Formación del intermedio fenóxido: El paso inicial implica la reacción de terc-butilfenol con un agente halogenante adecuado para formar 2-terc-butilfenol.
Formación de acetamida: El intermedio fenóxido luego reacciona con cloruro de cloroacetilo en presencia de una base para formar cloruro de 2-(2-terc-butilfenoxi)acetilo.
Acoplamiento final: El intermedio de cloruro de acetilo luego se acopla con 3,4-dicloroanilina en presencia de una base para formar el producto final, 2-(2-terc-butilfenoxi)-N-(3,4-diclorofenil)acetamida.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del proceso.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(2-terc-butilfenoxi)-N-(3,4-diclorofenil)acetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de aminas o alcoholes.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en las posiciones de acetamida o fenoxi.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH₄) o borohidruro de sodio (NaBH₄) se usan comúnmente.
Sustitución: Los nucleófilos como los iones hidróxido (OH⁻) o las aminas se pueden usar en condiciones básicas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir aminas primarias o secundarias.
Aplicaciones Científicas De Investigación
2-(2-terc-butilfenoxi)-N-(3,4-diclorofenil)acetamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede estudiar por su posible actividad biológica, incluidas las propiedades antimicrobianas o anticancerígenas.
Medicina: La investigación puede centrarse en sus posibles aplicaciones terapéuticas, como el desarrollo de fármacos.
Industria: Se puede utilizar en la producción de productos químicos especiales, polímeros y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-(2-terc-butilfenoxi)-N-(3,4-diclorofenil)acetamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando varios efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
2-(2-terc-butilfenoxi)-N-(3,4-diclorofenil)acetamida: se puede comparar con otros derivados de acetamida, como:
Singularidad
La singularidad de 2-(2-terc-butilfenoxi)-N-(3,4-diclorofenil)acetamida radica en su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C18H19Cl2NO2 |
|---|---|
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
2-(2-tert-butylphenoxy)-N-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C18H19Cl2NO2/c1-18(2,3)13-6-4-5-7-16(13)23-11-17(22)21-12-8-9-14(19)15(20)10-12/h4-10H,11H2,1-3H3,(H,21,22) |
Clave InChI |
RWWIUMOMWYVWJS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















